Decursitin D

Vue d'ensemble

Description

Decursitin D is a pyranocoumarin compound primarily derived from the roots of the medicinal plant Angelica gigas Nakai. This compound has garnered significant attention due to its wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Decursitin D can be synthesized through various chemical reactions involving the coumarin structure. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of specific catalysts and solvents to facilitate the formation of the pyranocoumarin ring .

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from the roots of Angelica gigas Nakai. The extraction process includes drying and grinding the roots, followed by solvent extraction and purification steps to isolate this compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Decursitin D undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds with unique properties

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions

Major Products: The major products formed from these reactions include various derivatives of this compound with modified biological activities, which are often studied for their potential therapeutic applications .

Applications De Recherche Scientifique

Chemistry: Decursitin D serves as a valuable compound for studying the structure-activity relationships of pyranocoumarins and their derivatives.

Biology: The compound’s anti-inflammatory and antioxidant properties make it a subject of interest in biological research, particularly in understanding cellular mechanisms and pathways.

Medicine: this compound has shown promise in the treatment of various cancers, including prostate, breast, and cervical cancers. .

Industry: The compound is used in the development of pharmaceuticals and dietary supplements due to its wide range of biological activities

Mécanisme D'action

Decursitin D exerts its effects through multiple molecular targets and pathways:

Signal Transduction Modulation: The compound modulates various signaling pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinase1/2 (MAPK/ERK1/2) pathway, which plays a crucial role in cell proliferation and survival.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory molecules and inactivates various metabolic enzymes, contributing to its anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Decursitin D is often compared with other pyranocoumarin compounds such as decursin and decursinol angelate. These compounds share similar biological activities but differ in their chemical structures and specific effects:

Decursin: Similar to this compound, decursin exhibits anti-inflammatory, antioxidant, and anticancer properties. .

Decursinol Angelate: This compound also shares similar properties with this compound but has unique structural features that may influence its specific biological effects

Activité Biologique

Decursitin D, a coumarin derivative derived from Angelica decursiva, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its anti-inflammatory, antioxidant, antimicrobial, and anticancer properties, supported by relevant research findings and data.

1. Chemical Structure and Properties

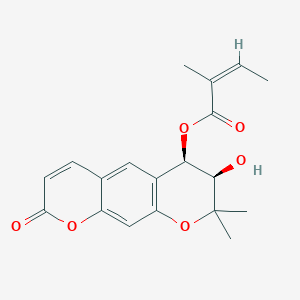

This compound is classified as a methoxyfuranocoumarin. The structural formula can be represented as follows:

This compound exhibits unique properties that contribute to its biological activities.

2. Anti-Inflammatory Activity

This compound has been shown to possess significant anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-α and NO in various cell lines, including RAW 264.7 macrophages.

Research Findings:

- A study demonstrated that this compound reduced the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses .

- In vivo studies reported that administration of this compound at doses ranging from 20 to 60 mg/kg resulted in decreased cell numbers in bronchoalveolar lavage fluid (BALF) and reduced inflammation markers in animal models .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging assay.

Data Table: Antioxidant Activity of this compound

These results indicate that this compound exhibits potent antioxidant properties, effectively scavenging free radicals and reducing oxidative stress.

4. Antimicrobial Activity

This compound also demonstrates antimicrobial activity against various pathogens.

Research Findings:

- Studies have shown that this compound exhibits antibacterial effects against both gram-positive and gram-negative bacteria. The mechanism involves disruption of the bacterial cell wall integrity and inhibition of vital enzymatic processes .

- Additionally, antifungal activity has been observed, particularly against Candida species, indicating its potential use in treating fungal infections .

5. Anticancer Properties

Emerging research highlights the potential anticancer effects of this compound.

Case Studies:

- In vitro studies on human cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation in breast cancer (MCF-7) and leukemia cells by modulating the cell cycle and promoting p53 activation .

- A significant finding includes its ability to arrest the cell cycle at various phases, thereby preventing tumor growth .

6. Conclusion

This compound is a promising compound with multifaceted biological activities, particularly noted for its anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The ongoing research into its mechanisms of action and therapeutic potential underscores the importance of further studies to fully elucidate its benefits.

Propriétés

IUPAC Name |

[(3R,4R)-3-hydroxy-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-5-10(2)18(22)24-16-12-8-11-6-7-15(20)23-13(11)9-14(12)25-19(3,4)17(16)21/h5-9,16-17,21H,1-4H3/b10-5-/t16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESJNSAMTDSWJU-RQJZHBNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.